An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted benzophenone through detailed spectral interpretation. The information presented herein is a combination of predicted data, based on established NMR principles and comparative analysis with structurally related molecules, and standardized experimental protocols.
Molecular Structure and Significance
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is a diaryl ketone with a chemical structure featuring a central carbonyl group linking a 2-chlorophenyl ring and a 4-methoxy-2-methylphenyl ring. The unique substitution pattern on both aromatic rings gives rise to a distinct and interpretable NMR spectrum, crucial for its unambiguous identification and characterization. Substituted benzophenones are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[1][2]
Caption: Molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents. The chemical shifts (δ) are influenced by the electronic effects of the substituents (chloro, methoxy, and methyl groups) and the carbonyl group.
Table 1: Predicted ¹H NMR Data for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 4H | Ar-H (2-chlorophenyl) |
| ~7.20 | d | 1H | Ar-H (H-6') |
| ~6.80 | d | 1H | Ar-H (H-5') |
| ~6.75 | s | 1H | Ar-H (H-3') |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.30 | s | 3H | -CH₃ |
Note: This data is predicted and may vary slightly from experimental values.
Interpretation of the ¹H NMR Spectrum:
The four protons on the 2-chlorophenyl ring are expected to appear as a complex multiplet in the downfield region (~7.45 - 7.30 ppm) due to complex spin-spin coupling. The protons on the 4-methoxy-2-methylphenyl ring are more shielded. The proton at the 6'-position (H-6') is anticipated to be a doublet due to ortho-coupling with the proton at the 5'-position (H-5'). Similarly, H-5' will appear as a doublet. The proton at the 3'-position (H-3') is expected to be a singlet due to the adjacent substituents. The methoxy (-OCH₃) and methyl (-CH₃) protons will each appear as sharp singlets in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (carbonyl) |
| ~162 | C-4' (Ar-C-OCH₃) |
| ~142 | C-2' (Ar-C-CH₃) |
| ~138 | C-1 (Ar-C-CO) |
| ~132 | C-2 (Ar-C-Cl) |
| ~131 | C-1' (Ar-C-CO) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~118 | C-5' (Ar-CH) |
| ~113 | C-3' (Ar-CH) |
| ~55 | -OCH₃ |
| ~21 | -CH₃ |
Note: This data is predicted and may vary slightly from experimental values.
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of around 196 ppm.[2] The aromatic carbons attached to the electronegative oxygen and chlorine atoms (C-4' and C-2) will also be downfield. The quaternary carbons (C-1, C-2, C-1', C-2', C-4') will generally have lower intensities compared to the protonated carbons. The methoxy and methyl carbons will appear at the most upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.[3]
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
¹H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
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Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8 to 16 scans.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').[3]
-
Spectral Width: Typically 0 to 220 ppm.[3]
-
Acquisition Time: 1-2 seconds.[3]
-
Relaxation Delay (d1): 2-5 seconds.[3]
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.[3]
-
Temperature: 298 K (25 °C).[3]
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Caption: A generalized workflow for NMR data acquisition and processing.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish connectivity between adjacent protons in the aromatic rings.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[4]
Caption: Logical relationships in 2D NMR for structural elucidation.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supplemented by 2D correlation experiments, provides a powerful toolkit for the complete structural characterization of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. While the data presented in this guide is based on well-established prediction models, it serves as a robust framework for interpreting experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory setting. This comprehensive analysis is intended to support researchers in their efforts to synthesize and characterize novel benzophenone derivatives for various scientific applications.
References
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ResearchGate. (2026, February 17). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]
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ResearchGate. (2025, August 6). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supplementary Information. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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NextSDS. (n.d.). (2-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE — Chemical Substance Information. Retrieved from [Link]
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PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
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